![molecular formula C10H13NO2 B1584268 4-Dimethylamino-2-methoxybenzaldehyde CAS No. 84562-48-1](/img/structure/B1584268.png)
4-Dimethylamino-2-methoxybenzaldehyde
Overview
Description
“4-Dimethylamino-2-methoxybenzaldehyde” is used to produce "2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine" .
Molecular Structure Analysis
The molecular formula of “4-Dimethylamino-2-methoxybenzaldehyde” is C10H13NO2 . The InChI Key is HGDRXADJVGVGBC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4-Dimethylamino-2-methoxybenzaldehyde” is a white to cream to yellow to brown solid . It has a melting point of 55.5-61.5°C . It is slightly soluble, with a solubility of 0.32 g/L at 25°C .
Scientific Research Applications
Synthesis of Benzene Derivatives
4-Dimethylamino-2-methoxybenzaldehyde: is utilized in the synthesis of various benzene derivatives, such as 2,6-Dichloro-N’-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine . This application is crucial in the field of organic chemistry where benzene derivatives serve as building blocks for more complex molecules.
Safety and Hazards
“4-Dimethylamino-2-methoxybenzaldehyde” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It should be stored in a well-ventilated place, with the container kept tightly closed .
Mechanism of Action
Target of Action
The primary targets of 4-Dimethylamino-2-methoxybenzaldehyde are components of the fungal antioxidation system . This compound disrupts cellular antioxidation, making it an effective antifungal agent .
Mode of Action
4-Dimethylamino-2-methoxybenzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis .
Biochemical Pathways
The affected pathways of 4-Dimethylamino-2-methoxybenzaldehyde are those involved in the antioxidation system of fungi . The downstream effects include the destabilization of cellular redox homeostasis, leading to inhibited fungal growth .
Result of Action
The molecular and cellular effects of 4-Dimethylamino-2-methoxybenzaldehyde’s action result in the inhibition of fungal growth . By disrupting the antioxidation system, the compound destabilizes cellular redox homeostasis, leading to growth inhibition .
Action Environment
It is known that the compound should be stored under an inert gas at 4°c and protected from light , suggesting that these factors may influence its stability and efficacy.
properties
IUPAC Name |
4-(dimethylamino)-2-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDRXADJVGVGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303077 | |
Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino-2-methoxybenzaldehyde | |
CAS RN |
84562-48-1 | |
Record name | 84562-48-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of 4-Dimethylamino-2-methoxybenzaldehyde in hair dye formulations?
A1: The research article [] describes the use of 4-Dimethylamino-2-methoxybenzaldehyde as a component B in hair dye formulations. It functions as an aldehyde alongside other aldehydes like 4-hydroxy-3-methoxybenzaldehyde and 3,5-dimethoxy-4-hydroxybenzaldehyde. These aldehydes work in conjunction with component A, a compound with a specific chemical structure (formula I in the article), to produce the desired hair color. The combination of these components results in vibrant hair colors with excellent lightfastness.
Q2: How does this research contribute to the field of hair dye development?
A2: This research presents a novel approach to formulating hair dyes by combining specific aldehydes, including 4-Dimethylamino-2-methoxybenzaldehyde, with a distinct class of compounds (formula I). [] This combination leads to desirable color outcomes and improved lightfastness, beneficial characteristics for hair dye products. This finding paves the way for developing new hair dye formulations with potentially enhanced performance and aesthetic properties.
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